molecular formula C25H28N2O5 B2514050 3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951999-07-8

3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No. B2514050
CAS RN: 951999-07-8
M. Wt: 436.508
InChI Key: UIMNXFQBCPRWLF-UHFFFAOYSA-N
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Description

The compound "3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer the properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves the creation of morpholino-substituted naphth-1,3-oxazines, as described in the first paper. These compounds were synthesized through a series of chemical reactions, which included the use of different substituents such as pyridinyl-methyl and methylpiperazinyl-ethoxy groups . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as homology modeling and docking studies. For instance, the DNA-PK inhibition activity of the synthesized naphth-1,3-oxazines was studied using a 3D model of DNA-PK, which was built based on the X-ray structure of PI3Ks . The molecular structure of another compound, an imidazo[1,2-a]1,3,5-triazine derivative, was determined by single-crystal X-ray diffraction, revealing a planar ring system with specific twists between the groups . These analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involving morpholino compounds can be complex, as seen in the second paper, where photochemical oxidation of a morpholino-pyridazinone resulted in multiple products, including morpholine-ring-opening products and novel ring-contracted products . These reactions are influenced by factors such as light, oxygen, and moisture, which can lead to a variety of outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the crystal structure analysis of the imidazo[1,2-a]1,3,5-triazine derivative revealed strong hydrogen bonding, which could affect its solubility and stability . The inhibitory effects on platelet aggregation and DNA-PK activity of the naphth-1,3-oxazines suggest that these compounds have specific chemical properties that allow them to interact with biological molecules .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing various derivatives of oxazinone compounds, including those with morpholino groups. These studies often aim to explore the chemical properties and reactions of such compounds. For example, the synthesis and thermal rearrangement of certain sym-triazines to form oxazolo- or imidazo-sym-triazinones involve morpholino groups as part of their structure, indicating a method of synthesizing related compounds with potentially interesting properties V. V. Dovlatyan, K. A. Eliazyan, V. A. Pivazyan, A. Yengoyan, 2010.

Antimicrobial Activities

Several studies have focused on the antimicrobial activities of compounds similar to or derivatives of "3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one". For instance, novel triazole derivatives incorporating morpholine and other functional groups have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown good to moderate activities against various microorganisms, suggesting potential for development into antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.

Biological Evaluation and Potential Therapeutic Applications

Compounds with morpholinoethyl groups have been synthesized and evaluated for various biological activities, including their potential as inhibitors against specific enzymes or as modulators of biological pathways. For instance, derivatives have been assessed for their inhibitory activities against enzymes like DNA-PK, PI3K, and PDE3A, as well as their effects on platelet aggregation. These studies highlight the compound's potential application in therapeutic areas, such as cancer treatment or cardiovascular diseases M. Saifuzzaman, Rick Morrison, Z. Zheng, Stephanie L Orive, J. Hamilton, P. Thompson, J. Al-Rawi, 2017.

properties

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-17-20-7-8-22-21(15-27(16-31-22)10-9-26-11-13-30-14-12-26)24(20)32-25(28)23(17)18-3-5-19(29-2)6-4-18/h3-8H,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMNXFQBCPRWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCN4CCOCC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

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